REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](S(C)(=O)=O)[C:5]2[N:12](COCC[Si](C)(C)C)[CH:13]=[N:14][C:4]=2[CH:3]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1.C1C=C(Cl)C=C(C(OO)=O)C=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>ClCCl.C(OCC)(=O)C>[N:14]1[C:4]2[CH:3]=[CH:2][N:7]=[CH:6][C:5]=2[NH:12][CH:13]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1 |f:3.4.5|
|
Name
|
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N(C=N2)COCC[Si](C)(C)C
|
Name
|
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
|
Quantity
|
536 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
841 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2S2O3
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (aq) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC=2C=NC=CC21
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6](S(C)(=O)=O)[C:5]2[N:12](COCC[Si](C)(C)C)[CH:13]=[N:14][C:4]=2[CH:3]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1.C1C=C(Cl)C=C(C(OO)=O)C=1.[O-]S([O-])(=S)=O.[Na+].[Na+]>ClCCl.C(OCC)(=O)C>[N:14]1[C:4]2[CH:3]=[CH:2][N:7]=[CH:6][C:5]=2[NH:12][CH:13]=1.[Cl:23][C:24]1[N:29]=[C:28]([S:30]([CH3:33])(=[O:32])=[O:31])[C:27]2[N:34]=[CH:35][N:36]([CH2:37][O:38][CH2:39][CH2:40][Si:41]([CH3:44])([CH3:43])[CH3:42])[C:26]=2[CH:25]=1 |f:3.4.5|
|
Name
|
6-chloro-4-(methylsulfonyl)-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-c]pyridine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N(C=N2)COCC[Si](C)(C)C
|
Name
|
6-chloro-4-(methylsulfonyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[4,5-c]pyridine
|
Quantity
|
536 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
841 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Na2S2O3
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=S)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture
|
Type
|
WASH
|
Details
|
washed with saturated NaHCO3 (aq) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
This residue was purified by silica gel column chromatography (eluted with 30% to 100% of ethyl acetate in hexane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC=2C=NC=CC21
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC2=C(C(=N1)S(=O)(=O)C)N=CN2COCC[Si](C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |